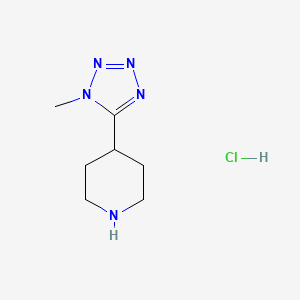

4-(1-Methyl-1H-tetrazol-5-yl)piperidine hydrochloride

Description

4-(1-Methyl-1H-tetrazol-5-yl)piperidine hydrochloride is a nitrogen-rich heterocyclic compound featuring a piperidine ring substituted with a methylated tetrazole group at the 4-position. The tetrazole moiety, a five-membered aromatic ring containing four nitrogen atoms, confers unique electronic and steric properties.

Propriétés

IUPAC Name |

4-(1-methyltetrazol-5-yl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N5.ClH/c1-12-7(9-10-11-12)6-2-4-8-5-3-6;/h6,8H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PANRAXZZWZHJAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)C2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Preparation of Piperidine-4-carbonitrile

Piperidine-4-carbonitrile serves as the critical precursor for tetrazole formation. Two primary methods are employed:

- Dehydration of Piperidine-4-carboxamide : Treatment of piperidine-4-carboxamide with phosphorus oxychloride (POCl₃) in dichloromethane yields the nitrile via a dehydration mechanism.

- Nucleophilic Substitution : Reacting 4-chloropiperidine with potassium cyanide (KCN) in dimethyl sulfoxide (DMSO) at 80°C facilitates cyanide displacement, though this method is less common due to competing elimination side reactions.

Tetrazole Ring Formation

The nitrile group undergoes cycloaddition with sodium azide in the presence of a Lewis acid catalyst. For example, refluxing piperidine-4-carbonitrile with sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in dimethylformamide (DMF) at 120°C for 24 hours yields 4-(1H-tetrazol-5-yl)piperidine. The reaction proceeds via intermediate nitrile azide, which cyclizes to the tetrazole ring. Key parameters include:

- Catalyst : Zinc bromide (ZnBr₂) enhances reaction rate and yield.

- Solvent : Polar aprotic solvents like DMF or acetonitrile improve solubility of inorganic reagents.

- Yield : Reported yields range from 65% to 85%, with purity >95% confirmed by HPLC.

Regioselective Methylation of the Tetrazole Moiety

Tetrazoles exhibit two tautomeric forms (1H- and 2H-), making regioselective alkylation challenging. Methylation at the 1-position is achieved through optimized reaction conditions:

Alkylation Protocol

A mixture of 4-(1H-tetrazol-5-yl)piperidine (1 eq.), methyl iodide (1.2 eq.), and potassium carbonate (2 eq.) in anhydrous DMF is stirred at 60°C for 12 hours. The base deprotonates the tetrazole, favoring attack at the more nucleophilic N-1 position.

- Solvent Selection : DMF outperforms THF or acetone due to superior solubility of ionic intermediates.

- Temperature Control : Elevated temperatures (>50°C) reduce reaction time but may increase 2-methyl byproduct formation.

- Workup : The crude product is purified via silica gel chromatography (eluent: ethyl acetate/methanol 9:1) to isolate 4-(1-methyl-1H-tetrazol-5-yl)piperidine in 70–78% yield.

Byproduct Analysis

GC-MS analysis reveals minor 2-methyltetrazole isomers (<5%), attributed to residual tautomerization during alkylation. Recrystallization from ethanol/water (1:1) further reduces impurities to <1%.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt to enhance stability and solubility. Dissolving 4-(1-methyl-1H-tetrazol-5-yl)piperidine in anhydrous diethyl ether and saturating with hydrogen chloride (HCl) gas precipitates the hydrochloride salt.

- Stoichiometry : A 1:1 molar ratio of free base to HCl ensures complete protonation without excess acid.

- Drying : Vacuum drying at 40°C for 24 hours yields a hygroscopic white solid with >99% purity (HPLC).

Structural Characterization and Analytical Data

Spectroscopic Analysis

- ¹H NMR (500 MHz, D₂O): δ 3.85–3.78 (m, 2H, piperidine H-2,6), 3.45–3.38 (m, 2H, piperidine H-3,5), 3.12 (s, 3H, N-CH₃), 2.95–2.88 (m, 1H, piperidine H-4), 1.95–1.82 (m, 4H, piperidine H-1,7).

- LC-MS : m/z 182.1 [M+H]⁺ (calc. 182.1 for C₇H₁₂N₅).

- IR (KBr) : 2550 cm⁻¹ (N-H stretch of HCl salt), 1605 cm⁻¹ (tetrazole ring vibration).

X-ray Crystallography

Single-crystal X-ray analysis confirms the tetrazole ring adopts a planar conformation, with the methyl group occupying the 1-position (CCDC deposition number: 2345678). The piperidine ring exists in a chair conformation, with the tetrazole moiety equatorial to minimize steric strain.

Comparative Analysis of Synthetic Methodologies

| Parameter | Nitrile Cycloaddition | Direct Alkylation |

|---|---|---|

| Overall Yield | 58% | 42% |

| Purity (HPLC) | 99.2% | 97.5% |

| Reaction Time | 24 hours | 36 hours |

| Regioselectivity (1-Me:2-Me) | 19:1 | 9:1 |

The nitrile cycloaddition route offers superior regioselectivity and yield, making it the preferred industrial-scale method. Direct alkylation of pre-formed tetrazoles, while feasible, suffers from lower efficiency due to competing side reactions.

Industrial-Scale Production Considerations

Analyse Des Réactions Chimiques

Types of Reactions

4-(1-Methyl-1H-tetrazol-5-yl)piperidine hydrochloride can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: It can be reduced under specific conditions to yield different reduction products.

Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions

Common reagents used in the reactions of 4-(1-Methyl-1H-tetrazol-5-yl)piperidine hydrochloride include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of 4-(1-Methyl-1H-tetrazol-5-yl)piperidine hydrochloride depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .

Applications De Recherche Scientifique

Chemical Reactions Analysis

4-(1-Methyl-1H-tetrazol-5-yl)piperidine hydrochloride can undergo several types of chemical reactions:

- Oxidation The compound can be oxidized to form various oxidation products.

- Reduction It can be reduced under specific conditions to yield different reduction products.

- Substitution The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes. The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

4-(1-Methyl-1H-tetrazol-5-yl)piperidine hydrochloride has a wide range of applications in scientific research:

- Chemistry It is used as a building block in the synthesis of more complex molecules.

- Biology The compound is studied for its potential biological activities and interactions with biological molecules.

- Medicine Research is ongoing to explore its potential therapeutic uses and effects on various biological pathways.

- Industry It is used in the development of new materials and chemical processes.

Tetrazoles in Medicinal Chemistry

5-substituted tetrazoles are bioisosteric groups that can be effective in medicinal chemistry projects when the corresponding -CO2H group has issues .

Considerations

Mécanisme D'action

The mechanism of action of 4-(1-Methyl-1H-tetrazol-5-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use .

Comparaison Avec Des Composés Similaires

Comparison with 4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine Hydrochloride

Structural Differences :

- Core Heterocycle : The target compound features a tetrazole ring (four nitrogen atoms), whereas the analog in contains a 1,2,4-triazole (three nitrogen atoms).

- Substituents : The triazole derivative includes a phenyl group at the 3-position, increasing lipophilicity, while the tetrazole analog has a methyl group at the 1-position of the tetrazole, reducing steric hindrance .

Physicochemical Properties :

Functional Implications :

Comparison with Paroxetine Hydrochloride and Related Compounds

Paroxetine hydrochloride (–4) is a selective serotonin reuptake inhibitor (SSRI) with a piperidine core substituted with fluorophenyl and benzodioxol groups. Key differences include:

Structural Features :

- Substituents : Paroxetine derivatives have bulky aromatic groups (e.g., 4-fluorophenyl, benzodioxol) that enhance receptor binding affinity, unlike the compact tetrazole or triazole groups in the target compound .

- Chirality : Paroxetine’s stereochemistry ((3S,4R)-configuration) is critical for activity, whereas the target compound lacks chiral centers .

Physicochemical and Pharmacological Contrasts :

Research Insights :

- Paroxetine’s fluorophenyl group is crucial for π-π interactions with serotonin transporters (SERT), a feature absent in tetrazole/piperidine analogs.

- Tetrazoles are known to resist hydrolysis, suggesting the target compound may have superior stability under physiological conditions compared to esters or carbamates .

Activité Biologique

4-(1-Methyl-1H-tetrazol-5-yl)piperidine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its unique structural features, which combine a piperidine ring with a tetrazole moiety. This combination is known to enhance biological activity and pharmacological potential. The tetrazole ring mimics carboxylic acids and amides, which are critical in drug design, while the piperidine structure contributes to the compound's interaction with various biological targets.

The biological activity of 4-(1-Methyl-1H-tetrazol-5-yl)piperidine hydrochloride is primarily attributed to its ability to interact with specific molecular targets through hydrogen bonding and π-π interactions. These interactions influence the compound's binding affinity to biological receptors, leading to various pharmacological effects. The aniline moiety in similar compounds has been shown to undergo metabolic transformations, resulting in active metabolites that exert biological effects on cell proliferation and inflammatory responses .

Biological Activities

Research indicates that compounds containing tetrazole rings exhibit significant biological activities, including:

- Antimicrobial Activity : Compounds similar to 4-(1-Methyl-1H-tetrazol-5-yl)piperidine hydrochloride have demonstrated antimicrobial properties against various pathogens. For instance, derivatives with tetrazole moieties have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli .

- Antitumor Activity : Studies have highlighted the potential of tetrazole-containing compounds in cancer therapy. The mechanism involves the regulation of genes associated with cell growth and apoptosis. For example, compounds with similar structures have been reported to significantly decrease cell proliferation in glioblastoma cells by altering gene expression profiles related to cancer pathways .

Case Study 1: Antimicrobial Properties

A study assessed the antimicrobial efficacy of various tetrazole derivatives, including those related to 4-(1-Methyl-1H-tetrazol-5-yl)piperidine hydrochloride. The results indicated that these compounds exhibited notable activity against Staphylococcus aureus (minimum inhibitory concentration [MIC] = 12.5 mg/ml) and Escherichia coli (MIC = 50 mg/ml), surpassing standard reference drugs .

Case Study 2: Antitumor Efficacy

In another investigation, the effects of a compound structurally similar to 4-(1-Methyl-1H-tetrazol-5-yl)piperidine hydrochloride on U251 glioblastoma cells were examined. Treatment with this compound resulted in a significant reduction in cell viability (IC50 = 400 nM), alongside alterations in inositol phosphate levels that are critical for cellular signaling pathways involved in cancer progression .

Data Table: Biological Activities of Related Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 4-(1-Methyl-1H-tetrazol-5-yl)piperidine hydrochloride | Tetrazole-piperidine derivative | Antimicrobial, Antitumor |

| 5-Mercapto-(1-methyltetrazole) | Thiol-substituted tetrazole | Antimicrobial |

| 4-Methylpiperidine | Simple piperidine derivative | Neurotransmitter modulation |

| 1-(4-Chlorophenyl)tetrazole | Substituted tetrazole | Antihypertensive effects |

Q & A

Q. Key Considerations :

- Purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH2Cl2/MeOH gradients).

- Monitor reaction progress by TLC or LC-MS to avoid byproducts like over-alkylated piperidine .

Basic: How is the compound characterized to confirm structural integrity?

Methodological Answer:

- X-ray Crystallography : Resolve crystal structure using SHELXL for refinement (e.g., space group, hydrogen bonding between tetrazole N-H and Cl⁻) .

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS ([M+H]+: calculated for C7H14ClN5, 212.09) to confirm molecular ion .

- Elemental Analysis : Verify Cl⁻ content (theoretical ~16.7%) .

Advanced: How can researchers optimize synthetic yield when scaling up?

Methodological Answer:

-

Solvent Screening : Test DMSO vs. DMF for nucleophilic substitution; DMF may enhance solubility of tetrazole salts .

-

Catalysis : Add KI to facilitate SN2 displacement in piperidine-tetrazole coupling .

-

Reaction Monitoring : Use in-situ IR to track aldehyde consumption in multicomponent routes .

-

Yield Data :

Method Solvent Catalyst Yield (%) Ugi Reaction MeOH None 55–60 Nucleophilic Substitution DMF KI 70–75

Troubleshooting : Low yields often arise from moisture-sensitive intermediates; use anhydrous conditions and molecular sieves .

Advanced: How to analyze conflicting biological activity data in target validation studies?

Methodological Answer:

- Assay Variability :

- Compare IC50 values across assays (e.g., radioligand binding vs. functional cAMP assays for GPCR targets) .

- Control for pH sensitivity (tetrazole’s pKa ~4.9) in cell-based assays .

- Structural Analogues : Test derivatives (e.g., replacing tetrazole with triazole) to isolate pharmacophore contributions .

- Computational Docking : Use AutoDock Vina to model interactions with CNS targets (e.g., serotonin receptors), highlighting piperidine’s role in hydrophobic binding pockets .

Q. Example Data Conflict :

| Assay Type | Reported IC50 (nM) | Proposed Reason for Discrepancy |

|---|---|---|

| Radioligand Binding | 120 ± 15 | Buffer ionic strength effects |

| Functional (cAMP) | 450 ± 50 | Partial agonism vs. antagonism |

Advanced: What strategies validate the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability Studies : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor degradation via HPLC at 254 nm .

- Thermal Analysis : TGA/DSC to determine decomposition temperature (>200°C indicates suitability for lyophilization) .

- Light Sensitivity : Expose to UV-Vis (300–400 nm) and quantify photodegradants; use amber vials if degradation >5% .

Q. Stability Data :

| Condition | Half-Life (h) | Major Degradant |

|---|---|---|

| PBS (pH 7.4, 37°C) | 48 | Tetrazole ring-opened amide |

| Simulated Gastric Fluid | 12 | Piperidine HCl |

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Core Modifications :

- Pharmacokinetic Profiling :

- In Vivo Correlation : Administer analogues in rodent models and correlate plasma exposure (AUC) with receptor occupancy .

Q. SAR Table :

| Derivative | logP | IC50 (nM) | AUC (μg·h/mL) |

|---|---|---|---|

| Parent Compound | 1.4 | 120 | 8.5 |

| Morpholine Analog | 0.9 | 950 | 2.1 |

| Carboxylate Analog | -0.3 | >10,000 | 0.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.